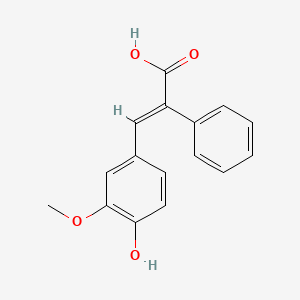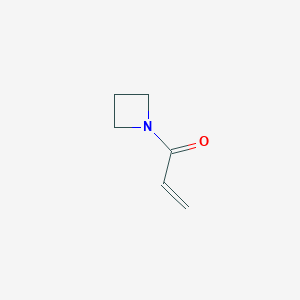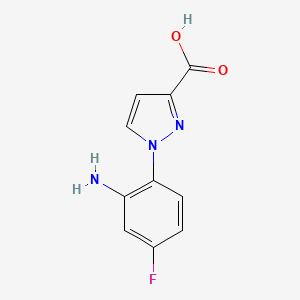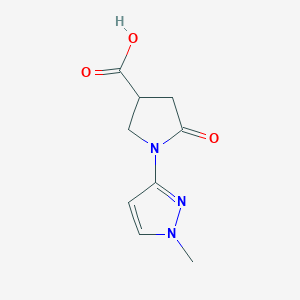
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid” is a compound with the IUPAC name 3-(3-bromo-1H-pyrazol-1-yl)propanoic acid . It has a molecular weight of 219.04 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) . Physical And Chemical Properties Analysis
The compound is a powder at room temperature .作用机制
The mechanism of action of ABPP is not yet fully understood, but it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It may also act as an agonist, stimulating the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABPP are not yet fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. It has also been shown to act as an agonist, stimulating the activity of certain enzymes, such as protein kinases. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
ABPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in all solvents, and it is not very stable in acidic solutions.
未来方向
There are a variety of potential future directions for research involving ABPP. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for ABPP, such as in drug development or in the synthesis of new organic compounds. Furthermore, research could be conducted to develop new methods of synthesis for ABPP, as well as new methods of stabilizing it in acidic solutions. Finally, research could be conducted to identify new potential uses for ABPP, such as in the development of new drugs or in the synthesis of new organic compounds.
合成方法
ABPP can be synthesized in a variety of ways, including the condensation reaction of 3-amino-4-bromo-1H-pyrazole-1-carboxylic acid and propan-2-ol. This reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted in an aqueous solution. The reaction yields ABPP and water as byproducts. Other methods of synthesis include the reaction of 3-amino-4-bromo-1H-pyrazole-1-carboxylic acid and ethyl bromoacetate, catalyzed by a base, such as triethylamine, and the reaction of 3-amino-4-bromo-1H-pyrazole-1-carboxylic acid and acetic anhydride, catalyzed by a base, such as potassium carbonate.
科学研究应用
ABPP is used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology. It is used in the synthesis of organic compounds, such as pyrazoles, amines, and carboxylic acids. It is also used in biochemical research to study the mechanism of action of enzymes, as well as in physiological research to study the effects of drugs on the body.
安全和危害
属性
IUPAC Name |
3-(3-amino-4-bromopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDJLPXKMXWYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)



![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)



![4-chloro-N-[(4-fluorophenyl)methyl]-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B6143975.png)